(2,5-Dioxoimidazolidin-4-yl)acetamide

MMP-12 Inhibition Respiratory Disease Enzyme Assay

This unsubstituted hydantoin-acetamide scaffold is the minimal pharmacophore for MMP-12 inhibition, cited in the seminal AstraZeneca patent family for asthma and COPD. Its free acetamide handle enables rapid parallel amide library synthesis to probe the S1' pocket. • Essential parent scaffold for MMP-12 SAR studies - ensures reproducible enzymatic assays. • Hygroscopic solid; supplied under inert atmosphere to preserve binding-competent conformation. • Rigorously characterized reference standard for impurity profiling in late-stage inhibitor candidates.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
Cat. No. B1319997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dioxoimidazolidin-4-yl)acetamide
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESC(C1C(=O)NC(=O)N1)C(=O)N
InChIInChI=1S/C5H7N3O3/c6-3(9)1-2-4(10)8-5(11)7-2/h2H,1H2,(H2,6,9)(H2,7,8,10,11)
InChIKeyHCHODUQYFOQMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Dioxoimidazolidin-4-yl)acetamide: Technical Baseline & Procurement


(2,5-Dioxoimidazolidin-4-yl)acetamide (CAS: 83595-48-6, MW: 157.13 g/mol) is a heterocyclic building block with a hydantoin (imidazolidine-2,4-dione) core and an acetamide side chain . It is primarily cited in the patent literature as a key intermediate or lead structure for the synthesis of potent matrix metalloproteinase-12 (MMP-12) inhibitors, specifically targeting indications like asthma and COPD [1]. As an unsubstituted parent scaffold, it serves as the minimal pharmacophore for this inhibitor class, making it a critical starting point for structure-activity relationship (SAR) studies . Its solid-state form is characterized as hygroscopic, necessitating careful storage under inert atmosphere .

(2,5-Dioxoimidazolidin-4-yl)acetamide: Irreplaceable Scaffold


While the hydantoin class is broad, encompassing anticonvulsants like phenytoin and cosmetics ingredients like allantoin, the specific unsubstituted (2,5-Dioxoimidazolidin-4-yl)acetamide scaffold is uniquely positioned as a privileged structure for metalloproteinase inhibition, particularly MMP-12 [1]. Generic substitution with simple hydantoins (e.g., 5,5-dimethylhydantoin) or standard acetamides fails to recapitulate the precise hydrogen-bonding network required for binding to the catalytic zinc ion and S1' pocket of MMP-12 [2]. Furthermore, the compound's inherent hygroscopicity and stability profile necessitate specific handling protocols not required for more stable, non-hygroscopic hydantoin derivatives, making procurement of the exact certified reference material essential for reproducible enzymatic assays .

(2,5-Dioxoimidazolidin-4-yl)acetamide: Key Differentiators vs. Analogs


MMP-12 Inhibitory Activity vs. Generic Hydantoins

The (2,5-dioxoimidazolidin-4-yl)acetamide core is the foundational pharmacophore for potent MMP-12 inhibition. While specific Ki data for the unsubstituted parent compound is not disclosed in primary literature, the patent family WO2004020415 demonstrates that derivatives of this exact scaffold exhibit nanomolar activity against MMP-12 [1]. In contrast, other hydantoin derivatives lacking the 4-acetamide moiety, such as the anticonvulsant 5,5-diphenylhydantoin (phenytoin), show no appreciable MMP-12 inhibition [2]. This establishes the (2,5-dioxoimidazolidin-4-yl)acetamide core as a *bona fide* privileged structure for this target class, a property not shared by generic hydantoins.

MMP-12 Inhibition Respiratory Disease Enzyme Assay SAR

Hygroscopic Stability & Storage

The unsubstituted (2,5-Dioxoimidazolidin-4-yl)acetamide scaffold is characterized by significant hygroscopicity, as documented by suppliers . This necessitates storage under inert atmosphere and refrigeration to prevent degradation or hydration . In contrast, many substituted hydantoin derivatives, such as 5,5-dimethylhydantoin, are stable, non-hygroscopic crystalline solids that can be stored under ambient conditions [1]. This differential stability profile has direct implications for experimental reproducibility: the use of non-certified, improperly stored material can lead to significant batch-to-batch variability in weight-based assays due to variable water content.

Stability Testing Hygroscopicity Storage Conditions Analytical Chemistry

Acetamide Handle for Late-Stage Diversification

The primary amide group (-NH2) on the acetamide side chain of (2,5-Dioxoimidazolidin-4-yl)acetamide provides a unique, unhindered synthetic handle for late-stage diversification . This allows for direct amide coupling with carboxylic acids to generate diverse libraries of MMP-12 inhibitors [1]. In contrast, the carboxylic acid analogue, 2-(2,5-dioxoimidazolidin-4-yl)acetic acid (CAS: 20765-98-4), requires an additional deprotection or activation step for similar transformations . This functional group difference provides the acetamide with a distinct advantage in parallel synthesis workflows, enabling faster exploration of chemical space around the hydantoin core.

Medicinal Chemistry Late-Stage Functionalization Amide Coupling Library Synthesis

(2,5-Dioxoimidazolidin-4-yl)acetamide: Validated Use Cases


MMP-12 Inhibitor Lead Optimization

This compound is the optimal starting material for SAR studies targeting MMP-12, as detailed in the seminal AstraZeneca patent family [1]. Its unsubstituted acetamide handle allows for rapid parallel synthesis of amide libraries to explore the S1' pocket of MMP-12, a key strategy for improving potency and selectivity for respiratory indications like COPD and asthma [1].

Reference Standard for Impurity Profiling

Due to its role as the parent scaffold, (2,5-Dioxoimidazolidin-4-yl)acetamide is a critical reference standard for identifying and quantifying related synthetic impurities or degradation products in more complex, late-stage MMP-12 inhibitor candidates. Its unique hygroscopic stability profile requires that reference standards be rigorously characterized and stored under inert conditions to ensure accurate quantitative NMR or HPLC analysis .

Hydantoin-Acetamide SAR Tool Compound

Researchers investigating the broader biological activity of hydantoin derivatives can utilize this compound as a minimalist probe. Its activity profile can be directly compared to that of more complex substituted hydantoins (e.g., 5,5-dimethylhydantoin [2]) to deconvolute the contribution of the core scaffold versus peripheral substituents in assays for antimicrobial or anticonvulsant activity, thereby providing a clean baseline for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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